molecular formula C14H30O2S B14419280 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol CAS No. 87063-99-8

2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol

Cat. No.: B14419280
CAS No.: 87063-99-8
M. Wt: 262.45 g/mol
InChI Key: XCPDVACWIPRCAA-UHFFFAOYSA-N
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Description

2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C14H30OS. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is characterized by the presence of a decylsulfanyl group attached to an ethoxyethanol backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of decanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Decanethiol with Ethylene Oxide:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thiol compound. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The hydroxyl group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Ethers, esters

Scientific Research Applications

2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules

    Biology: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be used to introduce thiol groups into proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.

    Medicine: The compound has potential applications in drug development, particularly in the design of thiol-containing drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.

    Industry: In industrial applications, this compound is used as a surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

Mechanism of Action

The mechanism of action of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is primarily based on its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The decylsulfanyl group can interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions. This interaction can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyethoxy)ethanol: This compound has a similar ethoxyethanol backbone but lacks the decylsulfanyl group. It is commonly used as a solvent in various industrial applications.

    2-(2-(2-Bromoethoxy)ethoxy)ethanol: This compound contains a bromoethoxy group instead of the decylsulfanyl group. It is used as an intermediate in organic synthesis.

Uniqueness

The presence of the decylsulfanyl group in 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol imparts unique chemical properties, such as increased hydrophobicity and the ability to form stable thiol-disulfide bonds. These properties make it a valuable compound in both research and industrial applications.

Properties

CAS No.

87063-99-8

Molecular Formula

C14H30O2S

Molecular Weight

262.45 g/mol

IUPAC Name

2-(2-decylsulfanylethoxy)ethanol

InChI

InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-13-17-14-12-16-11-10-15/h15H,2-14H2,1H3

InChI Key

XCPDVACWIPRCAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCCOCCO

Origin of Product

United States

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